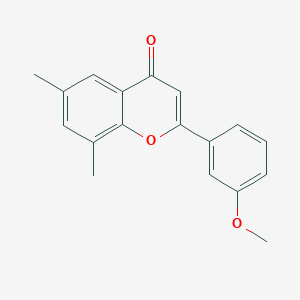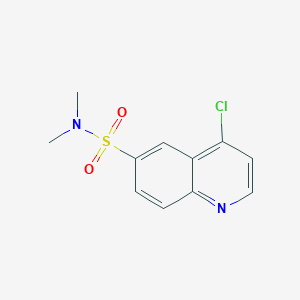
7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the quinazoline ring.
Amination: Substitution of a hydrogen atom with an amino group.
Alkylation: Introduction of ethyl groups at specific positions on the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 7-Amino-1,3-diethylquinazoline-2,4(1H,3H)-dione.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione
- 7-Amino-1,3-diethyl-6-chloroquinazoline-2,4(1H,3H)-dione
Uniqueness
7-Amino-1,3-diethyl-6-nitroquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
107710-65-6 |
|---|---|
Molecular Formula |
C12H14N4O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
7-amino-1,3-diethyl-6-nitroquinazoline-2,4-dione |
InChI |
InChI=1S/C12H14N4O4/c1-3-14-9-6-8(13)10(16(19)20)5-7(9)11(17)15(4-2)12(14)18/h5-6H,3-4,13H2,1-2H3 |
InChI Key |
SKPASEQAFVRWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2C(=O)N(C1=O)CC)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)

![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)











